molecular formula C19H37ClO3 B016680 3-Chloro-1,2-propanediol 1-Palmitate CAS No. 30557-04-1

3-Chloro-1,2-propanediol 1-Palmitate

Cat. No. B016680
CAS RN: 30557-04-1
M. Wt: 348.9 g/mol
InChI Key: CHBIHFLJUKBYRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-1,2-propanediol (3-MCPD) and its derivatives, including esters like 3-Chloro-1,2-propanediol 1-Palmitate, has been the subject of various studies. A notable method for synthesizing 3-MCPD, which could be extended to its ester forms, involves an eco-friendly, highly efficient conversion of epichlorohydrin to 3-chloro-1,2-propanediol, employing water without the need for solvents or purification, yielding nearly quantitative outcomes (da Silveira Pinto, da Silva, & de Souza, 2016).

Molecular Structure Analysis

The molecular structure of 3-MCPD esters, including the palmitate derivative, is crucial for understanding their chemical behavior and interactions. Studies involving the assessment of molecular reactions and formations of these esters in oils have provided insights into their structural attributes and formation mechanisms (Yao et al., 2019).

Chemical Reactions and Properties

3-MCPD and its esters participate in various chemical reactions, notably hydrolysis, where esters can be broken down into 3-MCPD and fatty acids. This reaction is significant due to the potential release of free 3-MCPD, a compound of concern regarding food safety (Buhrke, Weisshaar, & Lampen, 2011).

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Applications : 3-Chloro-1,2-propanediol is a crucial building block in organic synthesis. It has been utilized in synthesizing linezolid, an antibiotic used against antibiotic-resistant gram-positive bacteria (da Silveira Pinto, Silva, & de Souza, 2016).

  • Reproductive Health Research : It has been discovered that oral administration of 3-chloro-1,2-propanediol can produce antifertility effects in males without affecting spermatogenesis or libido (Gunn, Gould, & Anderson, 1969).

  • Immunology Studies : 3-MCPD esters, including 1-palmitate, can suppress T lymphocyte activation, cell cycle activity, and cytokine secretion, potentially impacting the immune system (Huang et al., 2018).

  • Nephrotoxicity Research : 3-MCPD 1-palmitate (MPE) has been shown to induce tubular cell apoptosis in vivo via the JNK/p53 pathways, playing a role in nephrotoxicity of 3-MCPD esters (Liu et al., 2016).

  • Food Safety and Analysis : Gas chromatography/ion-trap tandem mass spectrometry is used to determine 3-chloro-1,2-propanediol levels in food products, ensuring their safety (Hamlet, 1998).

  • Environmental Studies : Its removal from water is crucial due to toxicity concerns, as it often appears as a by-product in food products and wastewater treatment (Nienow, Poyer, Hua, & Jafvert, 2009).

  • Toxicology and Health Impact : 3-MCPD and its esters are of interest due to their potential carcinogenic and genotoxic properties, particularly in food products like infant formula (Leigh & Macmahon, 2017).

Safety And Hazards

This compound is toxic if swallowed and causes skin irritation and serious eye damage upon exposure. It can be fatal if inhaled and may damage fertility or the unborn child .

Future Directions

Recent concerns about potential health risks associated with 3-chloro-1,2-propanediol fatty acid esters (3-MCPD esters) and glycidyl fatty acid esters (GEs) in refined vegetable oils and fats have led to the development of various methods for quantitative determinations of these compounds . The key question for future research is to which degree these 3-MCPD fatty acid esters are hydrolyzed in the human gut .

properties

IUPAC Name

(3-chloro-2-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBIHFLJUKBYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952848
Record name 3-Chloro-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,2-propanediol 1-Palmitate

CAS RN

30557-04-1
Record name 3-Chloro-1,2-propanediol 1-palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30557-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,2-propanediol 1-palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Li, D Chen, H Miao, Y Zhao, J Shen, Y Wu - Journal of Chromatography A, 2015 - Elsevier
A selective and sensitive ultra-high performance liquid chromatography - triple quadrupole mass spectrometry (UHPLC-MS/MS) method coupled with matrix solid phase dispersion (…
Number of citations: 28 www.sciencedirect.com
Y Yao, R Cao, W Liu, H Zhou, C Li… - Journal of agricultural …, 2019 - ACS Publications
3-Chloro-1,2-propanediol fatty acid esters (3-MCPD esters) are a group of process-induced contaminants that form during the refining and heating of fats and oils. In this study, a …
Number of citations: 30 pubs.acs.org

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